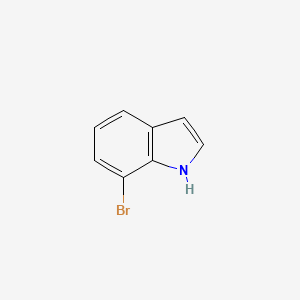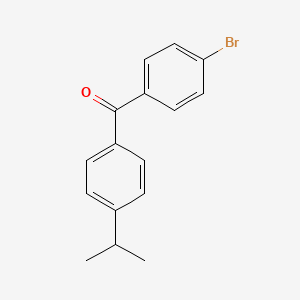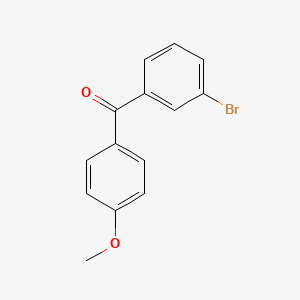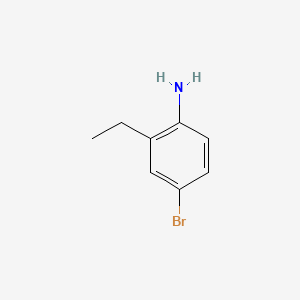
4-Bromo-2-ethylaniline
Overview
Description
4-Bromo-2-ethylaniline: is an organic compound with the molecular formula C8H10BrN . It is a derivative of aniline, where the hydrogen atoms at the 4th and 2nd positions of the benzene ring are substituted by a bromine atom and an ethyl group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Bromo-2-ethylaniline is a potent and selective inhibitor of protein tyrosine phosphatase 1B . Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they play a key role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This binding inhibits the enzyme’s activity, preventing it from removing phosphate groups from phosphorylated tyrosine residues on proteins .
Biochemical Pathways
The inhibition of protein tyrosine phosphatase 1B by this compound can affect multiple biochemical pathways. For instance, it can influence the insulin signaling pathway, which plays a crucial role in regulating glucose homeostasis. By inhibiting protein tyrosine phosphatase 1B, this compound can enhance insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes .
Pharmacokinetics
Like other small organic molecules, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of protein tyrosine phosphatase 1B. This inhibition can lead to enhanced insulin sensitivity and improved glucose homeostasis, making this compound a potential therapeutic agent for type 2 diabetes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could either facilitate or hinder the compound’s interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Bromination of 2-ethylaniline: : One common method involves the bromination of 2-ethylaniline. The reaction is typically carried out using bromine in the presence of a solvent like acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the 4th position .
-
Reduction of Nitro Compounds: : Another method involves the reduction of 4-bromo-2-nitroethylbenzene to 4-bromo-2-ethylaniline. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods:
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
-
Electrophilic Aromatic Substitution: : 4-Bromo-2-ethylaniline can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation .
-
Nucleophilic Substitution: : The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions .
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Sulfonation: Fuming sulfuric acid is used for sulfonation.
Halogenation: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Nitration: 4-Bromo-2-ethyl-3-nitroaniline.
Sulfonation: 4-Bromo-2-ethylbenzenesulfonic acid.
Halogenation: 2,4-Dibromo-2-ethylaniline.
Scientific Research Applications
Chemistry: : 4-Bromo-2-ethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers .
Biology: : It is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals .
Medicine: : Research has shown that derivatives of this compound exhibit potential antitumor activity, making it a valuable compound in medicinal chemistry .
Industry: : It is used in the production of specialty chemicals and as a building block for more complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-ethylaniline: Similar structure but with different substitution pattern.
4-Bromo-2-methylaniline: Similar structure with a methyl group instead of an ethyl group.
4-Bromoaniline: Lacks the ethyl group, making it less bulky and potentially less reactive in certain reactions.
Uniqueness
4-Bromo-2-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-bromo-2-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOZNQPHTIGMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384229 | |
| Record name | 4-Bromo-2-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45762-41-2 | |
| Record name | 4-Bromo-2-ethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45762-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


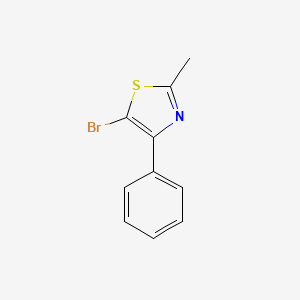

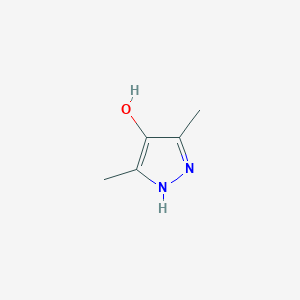
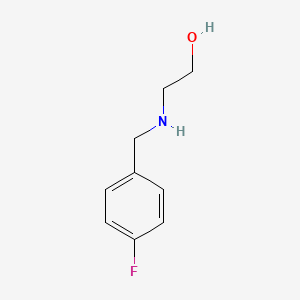
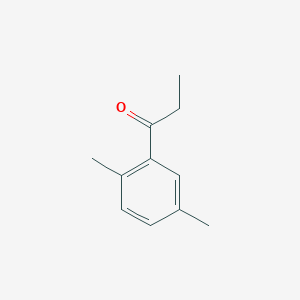

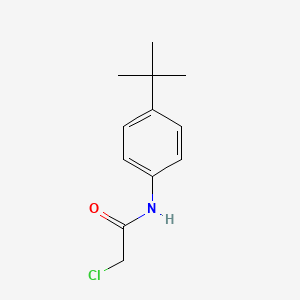
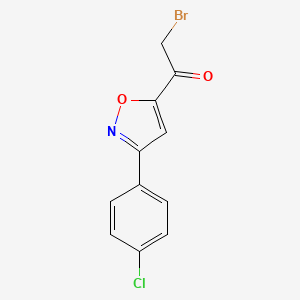
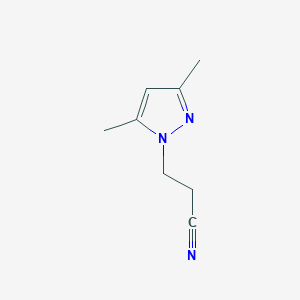
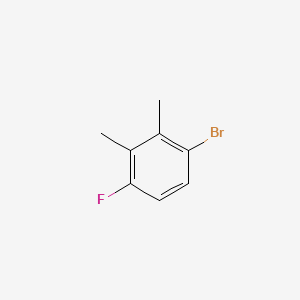
![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)
